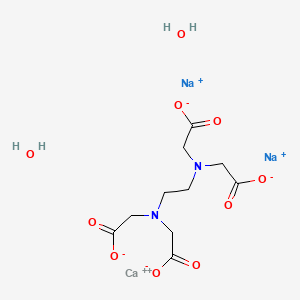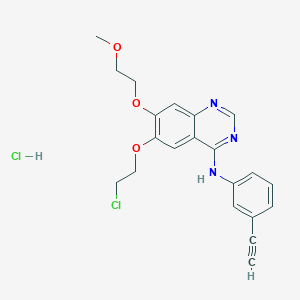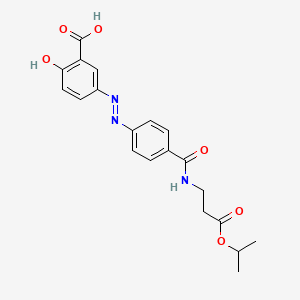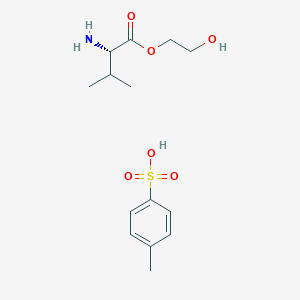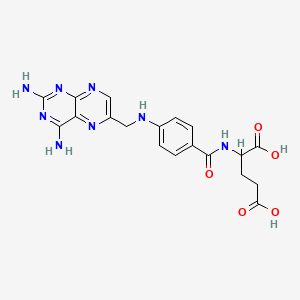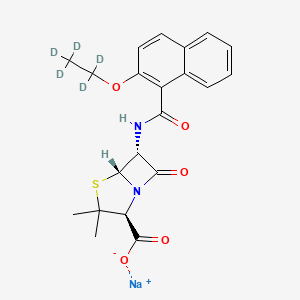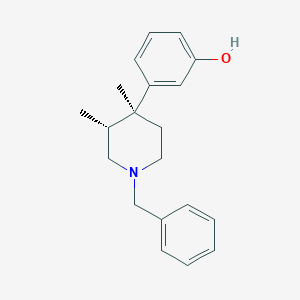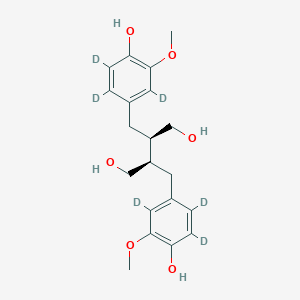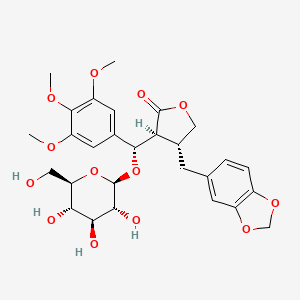
Diquat Monopyridone Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diquat Monopyridone Bromide, also known as 6,7-Dihydro-4-oxo-dipyrido [1,2-a:2’,1’-c]pyrazin-8-ium Bromide , is a derivative of Diquat, a non-selective bipyridine herbicide . It is used as a contact herbicide that produces desiccation and defoliation .
Synthesis Analysis
Diquat was initially synthesized by the British company ICI in 1955 . The synthesis process involves the oxidative coupling of pyridine to form 2,2′-bipyridine over a heated Raney nickel catalyst. The ethylene bridge is formed by the reaction with 1,2-dibromoethane .Molecular Structure Analysis
The molecular formula of this compound is C12H11BrN2O . The molecular weight is 279.13 . The structure of this compound is similar to that of Diquat, which is a cation (C12H12N2++) .Physical And Chemical Properties Analysis
This compound is a yellow crystalline solid . The dibromide salt of Diquat has a density of 1.61 g/cm3, and it decomposes at its melting point of 325 °C . It is soluble in water, with a solubility of 712 g/L at pH 5.2 .Wirkmechanismus
While the exact mechanism of action for Diquat Monopyridone Bromide is not clear, it is likely similar to that of Diquat. Diquat is primarily attributed to the intracellular generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through the process of reduction oxidation. This results in oxidative stress, leading to a cascade of clinical symptoms .
Safety and Hazards
Diquat Monopyridone Bromide can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is fatal if inhaled and may cause respiratory irritation. It causes damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .
Eigenschaften
CAS-Nummer |
54016-01-2 |
|---|---|
Molekularformel |
C₁₂H₁₁BrN₂O |
Molekulargewicht |
279.13 |
Synonyme |
6,7-Dihydro-4-oxo-dipyrido[1,2-a:2’,1’-c]pyrazin-8-ium Bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




